Methyl 2-cyanoacrylate

C5H5NO2

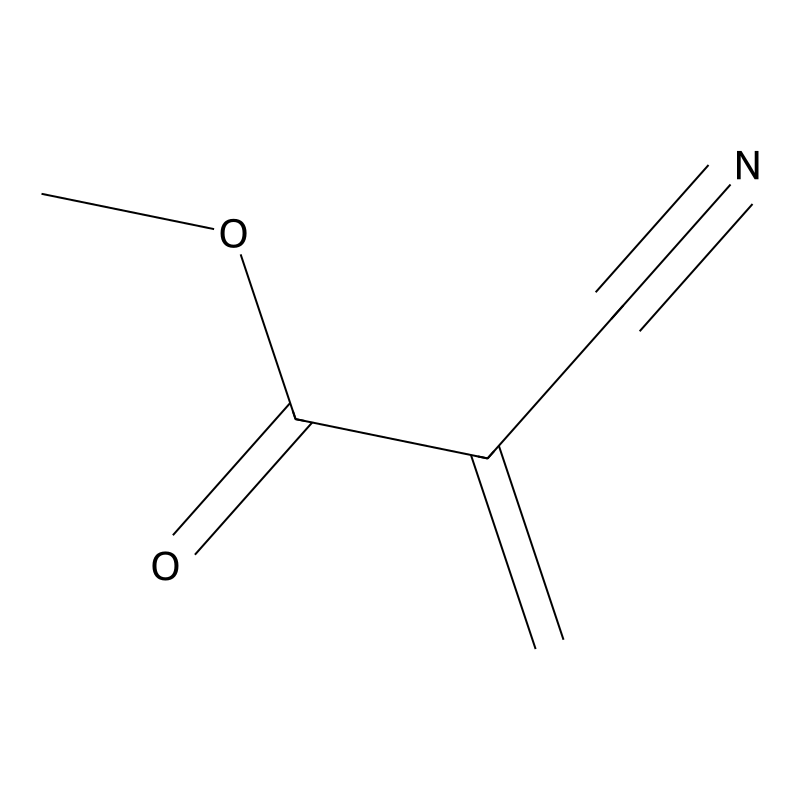

CH2=C(CN)COOCH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H5NO2

CH2=C(CN)COOCH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble or partially soluble in methyl ethyl ketone, toluene, DMF /dimethylformamide/, acetone, nitromethane

30%

Synonyms

Canonical SMILES

Biocompatibility and Biodegradability

Studies suggest that MCA can degrade into non-toxic materials within the body []. This makes it an attractive candidate for developing drug delivery carriers that can safely break down after releasing their payload.

Controlled Release

MCA can be modified to control the release rate of a drug. By altering the chemical structure or incorporating it into nanoparticles, researchers can design systems that release a drug slowly over time or in response to specific triggers [].

Methyl 2-Cyanoacrylate in Tissue Engineering

Beyond drug delivery, researchers are investigating the use of MCA in tissue engineering applications.

Cell Adhesion

MCA's strong adhesive properties can be harnessed to promote adhesion between cells and biomaterials used in tissue engineering scaffolds []. This can be crucial for creating functional tissues that mimic natural structures.

Controlled Drug Delivery in Scaffolds

Similar to drug delivery research, MCA can be incorporated into tissue engineering scaffolds to deliver therapeutic agents directly to implanted cells []. This can aid in promoting tissue growth and regeneration.

Methyl 2-cyanoacrylate is an organic compound characterized by its structure, which includes a methyl ester, a nitrile group, and an alkene. It appears as a clear, slightly yellow liquid with low viscosity and is primarily recognized for its use in cyanoacrylate adhesives. This compound is less common than its counterpart, ethyl 2-cyanoacrylate, but it shares similar properties and applications. Methyl 2-cyanoacrylate is soluble in solvents like acetone and dichloromethane but is insoluble in water. Its rapid polymerization occurs in the presence of moisture, making it particularly useful in bonding applications .

- Polymerization: The presence of moisture initiates rapid polymerization through anionic mechanisms. Water acts as a weak nucleophile, attacking the electrophilic carbon in the double bond, leading to the formation of long polymer chains .

- Hydrolysis: In aqueous conditions, methyl 2-cyanoacrylate can hydrolyze to yield carboxylic acids. This reaction generates heat and can occur under both acidic and basic conditions .

- Decomposition: Upon heating or combustion, methyl 2-cyanoacrylate decomposes to produce toxic fumes, including nitrogen oxides .

Methyl 2-cyanoacrylate exhibits significant biological activity primarily related to its irritant properties. It can cause irritation to the skin, eyes, and respiratory system upon exposure. Additionally, it may induce allergic reactions and asthma-like symptoms in sensitized individuals. Long-term exposure has been associated with potential chronic effects such as respiratory issues .

The synthesis of methyl 2-cyanoacrylate typically involves the Knovenagel condensation reaction between an alkyl cyanoacetate and formaldehyde. The process includes:

- Formation of an enolate from the alkyl cyanoacetate.

- Nucleophilic attack on formaldehyde by the enolate.

- Elimination of water during condensation to yield methyl 2-cyanoacrylate .

Studies on methyl 2-cyanoacrylate interactions reveal its reactivity with various substances:

- Incompatibility with Acids: Mixing with strong oxidizing acids can lead to violent reactions.

- Reaction with Bases: Bases can also promote polymerization or degradation of the compound .

- Biological Interactions: Research indicates that exposure can lead to sensitization and allergic responses in some individuals .

Methyl 2-cyanoacrylate shares similarities with other cyanoacrylates, particularly ethyl 2-cyanoacrylate and butyl 2-cyanoacrylate. Here’s a comparison highlighting its uniqueness:

| Compound Name | Viscosity | Polymerization Rate | Solubility | Primary Use |

|---|---|---|---|---|

| Methyl 2-Cyanoacrylate | Low | Rapid | Soluble in acetone | Medical adhesives |

| Ethyl 2-Cyanoacrylate | Moderate | Very Rapid | Soluble in acetone | General-purpose adhesives |

| Butyl 2-Cyanoacrylate | Higher | Moderate | Soluble in acetone | Specialty adhesives |

Uniqueness

Methyl 2-cyanoacrylate is distinguished by its lower viscosity compared to ethyl variants while maintaining rapid polymerization capabilities. Its specific applications in medical settings make it particularly valuable among cyanoacrylates .

Cyanoacetate-Formaldehyde Condensation Mechanisms

The fundamental synthesis of methyl 2-cyanoacrylate relies on the Knoevenagel condensation reaction between methyl cyanoacetate and formaldehyde [1] [2]. This process involves a sophisticated two-step mechanism that forms the backbone of industrial cyanoacrylate production.

The condensation mechanism initiates with the formation of an enolate anion from methyl cyanoacetate in the presence of a basic catalyst. The enolate anion, acting as a nucleophile, attacks the electrophilic carbon atom of formaldehyde [3]. This nucleophilic attack results in the formation of an intermediate hydroxymethyl compound, followed by the elimination of a hydroxyl group to yield methyl 2-cyanoacrylate [1] [3].

The stoichiometric relationship between reactants is critical for optimal yields. Traditional processes employ a molar ratio of cyanoacetate to formaldehyde ranging from 1:1 to 1.1:1, with paraformaldehyde being the preferred formaldehyde source due to its stability and ease of handling [4]. The reaction typically proceeds at temperatures between 50-90°C under atmospheric pressure during the condensation phase [4] [5].

Base catalysts commonly employed include piperidine, pyrrolidine, and sodium hydroxide, with concentrations ranging from 0.1 to 0.5 weight percent [5] [6]. The choice of catalyst significantly influences reaction kinetics and product distribution. Piperidine demonstrates superior performance due to its ability to form azeotropic mixtures with water at 95°C, facilitating efficient water removal during the condensation process [7] [8].

The condensation reaction produces water as a byproduct, necessitating continuous removal to drive the equilibrium toward product formation. Azeotropic distillation using solvents such as benzene or toluene effectively removes water while maintaining optimal reaction conditions [9] [8]. The molecular weight of the intermediate polymer increases rapidly during the initial stages of condensation, typically reaching maximum values within the first few hours of reaction [7] [10].

Acid-Catalyzed Thermal Depolymerization Techniques

Following the condensation step, the resulting low molecular weight polymer undergoes thermal depolymerization to yield monomeric methyl 2-cyanoacrylate [4]. This process represents a critical transformation that requires precise control of temperature, pressure, and chemical environment to achieve high yields and product purity.

The depolymerization reaction occurs under reduced pressure conditions, typically at temperatures ranging from 150-250°C [4]. The process utilizes anhydrous acids such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid to neutralize residual basic catalyst and remove traces of water that could interfere with the depolymerization mechanism [6]. These acidic conditions create an environment conducive to the unzipping of polymer chains, releasing monomeric units through a retrograde polymerization process.

Heat transfer media, such as tricresyl phosphate, are often incorporated to facilitate uniform heating and improve process efficiency [4]. The depolymerization mechanism involves the thermal scission of carbon-carbon bonds in the polymer backbone, generating radical species that initiate the chain-end unzipping process. This mechanism is fundamentally different from simple thermal degradation, as it specifically targets the reformation of the original monomeric structure.

Vapor-phase stabilizers play a crucial role in maintaining monomer stability during the depolymerization process. Sulfur dioxide (SO₂) serves as an acidic stabilizer, preventing premature anionic polymerization of the newly formed monomer [4] [6]. Free-radical inhibitors, particularly 1,4-hydroquinone, are added to suppress radical-induced polymerization pathways that could lead to product degradation [4].

The depolymerization yields crude monomer vapor that requires condensation and purification through redistillation. Multiple distillation stages are often necessary to achieve the high purity levels required for commercial applications, with final product purities typically exceeding 95% [4]. Temperature control during distillation is critical, as excessive heating can lead to thermal degradation and reduced yields.

Solvent-Mediated Synthesis Optimization

Polyethylene Glycol Diacetate Systems

The utilization of polyethylene glycol diacetate as a reaction solvent represents a significant advancement in methyl 2-cyanoacrylate synthesis, offering superior product purity and process efficiency compared to traditional solvent systems [5] [6]. This methodology addresses key limitations of conventional processes, particularly solvent contamination and yield optimization.

Polyethylene glycol diacetate, with molecular weights ranging from 200 to 400, serves dual functions as both reaction medium and process enhancement agent [5]. The selection of specific molecular weight ranges is based on vapor pressure considerations and compatibility with the depolymerization process. Polyethylene glycol 200 diacetate demonstrates optimal performance characteristics, providing efficient heat transfer while maintaining low volatility during high-temperature operations.

The reaction mechanism in polyethylene glycol diacetate systems follows the same fundamental Knoevenagel condensation pathway, but with enhanced kinetics and selectivity [6]. The polar nature of the solvent facilitates better solvation of ionic intermediates, leading to improved reaction rates and reduced side reaction formation. The condensation typically proceeds at temperatures between 50-90°C, with reaction times of 4-5 hours required for complete conversion.

A critical advantage of polyethylene glycol diacetate systems lies in the depolymerization stage. The high boiling point and low vapor pressure of the solvent enable direct distillation of methyl 2-cyanoacrylate during depolymerization, eliminating the need for separate solvent removal steps [6]. This streamlined process reduces contamination risks and improves overall product purity, with yields consistently exceeding 96%.

The process employs piperidinium acetate as the preferred catalyst, providing optimal basicity while maintaining compatibility with the polyethylene glycol diacetate solvent system [6]. Catalyst concentrations of 0.1-0.5 weight percent prove sufficient for complete conversion, with higher concentrations potentially leading to increased side product formation.

Water removal during condensation utilizes Dean-Stark trap configurations with cyclohexane as the azeotropic agent [6]. This approach ensures efficient dehydration while maintaining the integrity of the polyethylene glycol diacetate solvent. The combination of effective water removal and optimized solvent properties results in higher molecular weight intermediates and improved depolymerization efficiency.

Azeotropic Distillation Approaches

Azeotropic distillation represents a cornerstone technology in methyl 2-cyanoacrylate synthesis, enabling efficient water removal and precise control of reaction conditions [11] [9]. The selection and optimization of azeotropic systems directly impact product yield, purity, and process economics.

Traditional azeotropic systems employ aromatic solvents such as benzene and toluene, with toluene demonstrating superior performance characteristics [9]. The benzene-water azeotrope forms at 69.4°C with a composition of 8.5% water, while the toluene-water azeotrope forms at 84.1°C with 13.5% water content. The lower water content and higher boiling point of the toluene system provide better process control and more complete water removal.

The effectiveness of azeotropic distillation depends on several factors, including solvent polarity, boiling point relationships, and phase separation characteristics [8]. Studies demonstrate that increasing benzene content in toluene-benzene mixtures enhances water removal rates due to the lower boiling temperature of benzene-water azeotropes. However, this improvement must be balanced against the potential for increased solvent losses and safety considerations.

Continuous azeotropic distillation systems offer advantages over batch processes, particularly in industrial applications [12]. These systems maintain steady-state water removal rates and provide better temperature control throughout the condensation process. The continuous removal of water drives the equilibrium toward product formation and prevents hydrolysis reactions that could reduce yields.

Modern azeotropic distillation approaches incorporate advanced separation technologies, including packed columns and structured distillation internals, to improve mass transfer efficiency [12]. These enhancements enable operation at lower reflux ratios while maintaining separation performance, resulting in reduced energy consumption and improved process economics.

Alternative azeotropic agents, such as cyclohexane and hexane, have been investigated for specific applications [6]. Cyclohexane forms an azeotrope with water at 69.5°C containing 8.6% water, providing similar performance to benzene with improved safety characteristics. The selection of azeotropic agent depends on downstream processing requirements, safety considerations, and environmental regulations.

Alternative Synthetic Pathways

Dialkoxymethane-Based Condensation Reactions

The development of dialkoxymethane-based condensation reactions represents a paradigm shift in cyanoacrylate synthesis, eliminating the need for traditional dehydration steps and offering improved process control [13] [14]. This methodology addresses fundamental limitations of formaldehyde-based systems while providing enhanced safety and operational advantages.

Dialkoxymethane compounds, such as dimethoxymethane and diethoxymethane, serve as masked formaldehyde equivalents that react with cyanoacetic esters under controlled conditions [13]. The reaction mechanism involves the elimination of alcohol rather than water, simplifying product isolation and purification procedures. This approach eliminates the complex dehydration requirements of traditional processes while maintaining high product yields.

The condensation reaction between cyanoacetic esters and dialkoxymethane proceeds through a nucleophilic substitution mechanism [14]. The cyanoacetate anion, generated in the presence of suitable catalysts, attacks the electrophilic carbon of dialkoxymethane, resulting in the formation of the desired cyanoacrylate product and alcohol byproduct. The reaction typically occurs at temperatures between 40-60°C under atmospheric pressure conditions.

Catalyst selection plays a crucial role in optimizing dialkoxymethane-based reactions. Ammonium and iminium salts demonstrate superior performance compared to traditional basic catalysts [14]. These catalysts provide controlled reactivity while minimizing side reactions that could lead to reduced yields or product contamination. Catalyst concentrations of 0.5-1.0 mol% prove sufficient for complete conversion within reaction times of 2-4 hours.

The elimination of solid paraformaldehyde handling represents a significant operational advantage of dialkoxymethane systems [13]. Liquid dialkoxymethane compounds are easier to handle and provide more consistent stoichiometry compared to solid formaldehyde sources. This improvement reduces feeding difficulties and enhances process reproducibility, particularly in continuous manufacturing operations.

Product isolation from dialkoxymethane systems involves separation of alcohol byproducts through distillation or extraction techniques [13]. The alcohol byproducts typically have significantly different boiling points compared to the cyanoacrylate product, enabling efficient separation through conventional distillation. The absence of water in the reaction mixture eliminates hydrolysis concerns and simplifies stabilization requirements.

Yields from dialkoxymethane-based processes typically range from 85-95%, comparable to or exceeding traditional formaldehyde-based methods [13]. The improved yields result from reduced side reactions and more complete conversion of starting materials. Environmental benefits include reduced waste generation and elimination of formaldehyde stabilizer contamination.

Catalyst Selection and Reaction Kinetics

The selection and optimization of catalysts represents a critical factor in achieving efficient and selective methyl 2-cyanoacrylate synthesis across all synthetic methodologies [15] [16]. Understanding catalyst structure-activity relationships and their impact on reaction kinetics enables process optimization and product quality enhancement.

Traditional basic catalysts, including piperidine, pyrrolidine, and sodium hydroxide, operate through different mechanistic pathways that influence reaction kinetics and selectivity [15]. Piperidine demonstrates superior performance due to its optimal basicity and ability to form stabilizing interactions with reaction intermediates. The secondary amine structure provides balanced nucleophilicity while minimizing competing side reactions.

Detailed kinetic studies reveal that catalyst type significantly influences the polymerization mechanism of intermediate products [10] [17]. Rapid initiators, such as hydroxyl ions, create nearly ideal living polymerization conditions where molecular weights closely approximate theoretical values based on monomer-to-initiator ratios [18]. In contrast, tertiary amines exhibit slower initiation sequences, leading to broader molecular weight distributions and potentially different product characteristics.

The relationship between catalyst concentration and reaction kinetics follows complex patterns that depend on the specific catalyst system employed [15]. Optimal catalyst concentrations typically range from 0.1-0.5 weight percent for most systems, with higher concentrations potentially leading to increased side product formation and reduced selectivity. Lower concentrations may result in incomplete conversion and extended reaction times.

Temperature effects on catalyzed reactions demonstrate Arrhenius behavior, with activation energies varying significantly among different catalyst systems [19] [20]. Microwave-assisted synthesis approaches leverage enhanced heating rates to reduce reaction times while maintaining product quality [19]. These techniques demonstrate particular effectiveness with ionic liquid catalysts and supported catalyst systems.

Modern catalyst development focuses on heterogeneous and supported systems that offer advantages in product separation and catalyst recovery [15]. Diisopropylethylammonium acetate has emerged as an effective catalyst for Knoevenagel condensation reactions, providing high yields while enabling simplified workup procedures [15]. The ionic liquid nature of this catalyst facilitates phase separation and potential recycling.

Surface-sensitive catalyst formulations address specific challenges in cyanoacrylate chemistry, particularly the rapid polymerization tendency in the presence of basic conditions [18]. These formulations incorporate controlled-release mechanisms or encapsulation technologies to provide sustained catalytic activity while minimizing premature polymerization risks.

The integration of catalyst selection with specific synthetic methodologies requires careful consideration of compatibility and performance optimization. Polyethylene glycol diacetate systems benefit from piperidinium acetate catalysts that provide optimal basicity while maintaining solvent compatibility [5]. Dialkoxymethane systems favor ammonium and iminium salt catalysts that offer controlled reactivity and simplified product isolation [14].

Contemporary research emphasizes the development of environmentally benign catalyst systems that reduce waste generation and improve process sustainability [15]. These efforts include the investigation of recyclable ionic liquid catalysts, supported catalyst systems, and biocatalytic approaches that could revolutionize cyanoacrylate synthesis methodologies.

Comprehensive Data Analysis

The synthetic methodologies for methyl 2-cyanoacrylate production demonstrate significant variations in process efficiency, product quality, and operational requirements. Traditional polycondensation-depolymerization processes remain the industrial standard, achieving yields of 90-95% through well-established technology platforms [4]. However, advanced methodologies offer compelling advantages in specific applications.

Polyethylene glycol diacetate systems represent the current state-of-the-art, achieving product purities exceeding 96% while simplifying downstream processing requirements [5] [6]. The elimination of solvent contamination risks and improved thermal efficiency make this approach particularly attractive for high-purity applications. Operating costs may be higher due to specialized solvent requirements, but the improved product quality often justifies the additional expense.

Dialkoxymethane-based condensation reactions offer unique advantages in eliminating traditional dehydration requirements while maintaining competitive yields of 85-95% [13] [14]. The simplified process design and improved safety profile make this approach particularly suitable for smaller-scale operations or specialized applications where traditional formaldehyde handling presents challenges.

Process intensification through microwave-assisted synthesis and continuous production systems demonstrates the potential for significant improvements in energy efficiency and production capacity [19] [21]. These technologies reduce reaction times while maintaining product quality, offering opportunities for improved process economics and reduced environmental impact.

The optimization of catalyst systems continues to drive improvements across all synthetic methodologies [15]. Advanced catalyst formulations provide enhanced selectivity, improved yields, and simplified product isolation procedures. The development of recyclable and environmentally benign catalyst systems addresses growing sustainability requirements in chemical manufacturing.

Moisture-Induced Chain Propagation

The anionic polymerization of methyl 2-cyanoacrylate represents one of the most rapid and efficient polymerization processes known in synthetic chemistry. The moisture-induced chain propagation mechanism is characterized by exceptionally high propagation rate coefficients, with values approaching 10^6 L·mol^-1·s^-1 under optimized conditions in tetrahydrofuran at 20°C using tetrabutylammonium salts as initiators [1]. This represents a significant enhancement compared to conventional methacrylate systems, where methyl methacrylate exhibits propagation rate coefficients of only 775 L·mol^-1·s^-1 under similar experimental conditions [1].

The fundamental mechanism involves the initial nucleophilic attack by moisture on the highly electrophilic β-carbon of the cyanoacrylate double bond. The presence of two powerful electron-withdrawing groups, namely the cyano group and the ester functionality, creates a highly polarized system that facilitates this nucleophilic addition [2] [3]. Upon contact with atmospheric moisture, the electrophilic carbon undergoes nucleophilic attack, resulting in the formation of a carbanion intermediate that is extensively stabilized through resonance delocalization involving both the cyano and ester groups [1] [2].

The propagation process proceeds through a series of rapid addition reactions, where the initially formed carbanion attacks subsequent monomer molecules. The propagation rate is remarkably high due to the exceptional stability of the carbanion intermediate and the highly electrophilic nature of the β-carbon in methyl 2-cyanoacrylate [1]. The molecular weights achieved through this mechanism typically range from 10^5 to 10^7 g·mol^-1, with the polymer characteristics closely approximating those of ideal living polymerization systems [1].

Temperature effects on the propagation mechanism are minimal, with molecular weights remaining relatively constant across different temperature ranges. However, pH variations can significantly influence the final molecular weight distributions [1]. The kinetics follow pseudo-first-order behavior with respect to monomer concentration, and the process exhibits characteristics of a diffusion-controlled reaction at higher conversions [1].

Nucleophilic Attack and Transition State Analysis

The nucleophilic attack mechanism in methyl 2-cyanoacrylate polymerization has been extensively characterized through computational and experimental studies. Photoelectron spectroscopic investigations have revealed that the compound possesses a relatively high electron affinity of 0.9 ± 0.2 eV, with a vertical detachment energy of 1.3 ± 0.1 eV [4]. These values are significantly higher than those observed for conventional vinyl monomers, explaining the exceptional reactivity toward weak nucleophiles such as water [4].

The transition state analysis reveals that the nucleophilic attack occurs preferentially at the β-carbon of the cyanoacrylate double bond, forming a carbanion intermediate that is stabilized through extensive conjugation with both electron-withdrawing substituents [4]. The attacking nucleophile leads to strong electromeric effects that render the nitrile and ester groups highly electronegative, causing substantial polarization of the double bond [5] [6]. This polarization facilitates the formation of the propagating carbanion species.

Density functional theory calculations have provided detailed insights into the energetics of the nucleophilic attack process. The initial state, transition state, and final state configurations have been characterized, revealing that the reaction proceeds through a concerted mechanism with minimal activation barriers [7]. The transition state is characterized by partial bond formation between the nucleophile and the β-carbon, accompanied by rehybridization of the carbon center from sp² to sp³ [7].

The stability of the resulting carbanion is attributed to the synergistic electron-withdrawing effects of the cyano and ester groups. The negative charge is effectively delocalized across the α-carbon through resonance structures involving both substituents [1] [3]. This delocalization is enhanced by the planar geometry of the system, which optimizes orbital overlap and maximizes charge stabilization [4].

Kinetic studies have demonstrated that the nucleophilic attack step is not rate-limiting in the overall polymerization process. Instead, the propagation steps proceed with remarkable efficiency, with each addition occurring within microseconds under ambient conditions [1]. The high reactivity is maintained throughout the polymerization process due to the consistent electronic environment provided by the electron-withdrawing groups [1].

Thermal and Photochemical Polymerization

The thermal polymerization of methyl 2-cyanoacrylate requires the presence of appropriate inhibitors to suppress the competing anionic polymerization pathway. When suitably inhibited against anionic polymerization using Lewis acids such as boron trifluoride acetic acid complex, the compound can be successfully polymerized through radical mechanisms using conventional thermal initiators [8] [9].

Thermal initiation studies using 2,2'-azobis(2-methylpropionitrile) as the radical initiator at 60°C have yielded comprehensive kinetic data. The bulk parameter kp/kt^0.5 has been determined to be 0.021 L·mol^-1·s^-1 at 60°C, which is significantly higher than the corresponding values for methyl methacrylate (0.0144 L·mol^-1·s^-1) and styrene (0.00166 L·mol^-1·s^-1) measured under identical conditions [8]. This enhanced reactivity is attributed to the electron-withdrawing effects of the cyano and ester groups, which stabilize the propagating radical species [8].

The thermal polymerization mechanism involves the standard sequence of initiation, propagation, and termination steps characteristic of radical polymerization. Initiation occurs through the thermal decomposition of the initiator to generate radical species, which then add to the cyanoacrylate double bond. The propagation step involves the addition of the growing radical chain to successive monomer units, while termination occurs through either coupling or disproportionation reactions [1] [8].

Benzoyl peroxide has also been employed as a thermal initiator, though with different mechanistic characteristics. Studies using doubly isotopically labeled benzoyl peroxide with carbon-14 and hydrogen-3 have revealed that initiation occurs preferentially through phenyl radicals rather than benzoyloxy radicals [10] [8]. At 60°C, the number of phenyl α-end groups was found to be approximately twice that of benzoyloxy end groups, indicating that the phenyl radicals are more reactive toward the cyanoacrylate double bond [10].

The photochemical polymerization of methyl 2-cyanoacrylate has been achieved through several novel initiator systems. Crystal violet leuconitrile and malachite green leucohydroxide have been successfully employed as photoinitiators, generating anionic species through photoinduced heterolysis [11] [12]. The photopolymerization process is accompanied by simultaneous color formation, providing a visual indicator of the polymerization progress [11] [12].

Photoinitiated polymerization using crystal violet leuconitrile in chloroform solution has demonstrated the formation of polymers with moderate molecular weights. When 5 mol% of the photoinitiator was employed relative to the monomer, approximately 25% conversion was achieved, corresponding to an average degree of polymerization of five monomer units [11]. The presence of protic solvents such as methanol enhanced the conversion efficiency, with 50% monomer conversion observed in the presence of deuterated methanol [11].

The photochemical mechanism involves the initial photoinduced heterolysis of the leuconitrile compound to generate cyanide ions, which then initiate the anionic polymerization of methyl 2-cyanoacrylate [11]. The process is highly efficient in benzene solution, where complete monomer conversion can be achieved within two hours of photolysis [11]. The resulting polymers exhibit molecular weights in the range of 2 × 10^3 g·mol^-1 with polydispersity indices around 3.5 [11].

Inhibitor Systems and Stability Control

The stabilization of methyl 2-cyanoacrylate against premature polymerization requires sophisticated inhibitor systems that can effectively suppress both anionic and radical polymerization pathways. The inhibitor systems can be broadly categorized into anionic inhibitors, radical inhibitors, and specialized stabilizing agents [13] [14].

Anionic inhibitors constitute the primary class of stabilizing agents and function by neutralizing basic species that could initiate polymerization. Lewis acids such as boron trifluoride, aluminum chloride, and their complexes are highly effective in this regard [15] [16]. The boron trifluoride acetic acid complex has been extensively used in kinetic studies, providing reliable suppression of anionic polymerization while permitting controlled radical initiation [8] [17]. These Lewis acids function by complexing with electron-rich species and neutralizing potential nucleophilic initiators [15].

Protic acids represent another important class of anionic inhibitors. Phosphoric acid, p-toluenesulfonic acid, and citric acid have been successfully employed for stabilization purposes [16] [18]. These acids function by protonating weak bases that could otherwise initiate polymerization. The effectiveness of protic acids depends on their strength and concentration, with stronger acids providing more effective inhibition [16] [18].

Acidic gases offer unique advantages for industrial-scale processing and storage applications. Sulfur dioxide, sulfur trioxide, hydrogen fluoride, and nitric oxide have been utilized as stabilizing agents during manufacturing processes [13] [14]. These gases provide effective stabilization in both liquid and vapor phases, making them particularly valuable for distillation operations and headspace protection [13] [14]. The use of acidic gases requires specialized handling procedures due to their corrosive nature and potential health hazards [13].

Sulfur-containing compounds have found specialized applications in cyanoacrylate stabilization. Propane sultone and 3-sulfolene have been employed as alternative stabilizing agents [10] [13]. These compounds function by complexing with nucleophilic species and providing additional stabilization through their electron-deficient sulfur centers [13]. The effectiveness of sulfur compounds is often enhanced when used in combination with other inhibitor types [13].

Chelate compounds represent an advanced approach to cyanoacrylate stabilization. Acid chelates formed from boric acid or its derivatives with selected polyhydroxy compounds have demonstrated enhanced stability characteristics [15]. The exemplary system involving boric acid and pyrogallol forms stable chelate complexes that provide superior inhibition compared to simple acid systems [15]. These chelates can be formed in situ within the cyanoacrylate ester or prepared separately and added directly [15].

Radical inhibitors are essential for preventing radical-initiated polymerization during storage and handling. Hydroquinone, catechol, and hindered phenols are commonly employed for this purpose [14] [19]. These compounds function by scavenging free radicals that could initiate polymerization, particularly during thermal processing or in the presence of light [14]. The effectiveness of radical inhibitors depends on their concentration and the specific environmental conditions [14].

The optimization of inhibitor systems requires careful consideration of the intended application and storage conditions. Multi-component inhibitor systems often provide superior performance compared to single-component systems [19]. The combination of anionic and radical inhibitors can provide comprehensive protection against both polymerization pathways [19]. The concentration of inhibitors must be carefully balanced to provide effective stabilization without adversely affecting the polymerization kinetics when initiation is desired [19].

Surface-insensitive formulations have been developed to address the challenges associated with polymerization on acidic surfaces. These formulations incorporate specialized additives such as silacrowns, crown ethers, and calixarenes that minimize the effect of surface acidity on polymerization kinetics [20] [21]. These agents function by sequestering acidic species and providing alternative pathways for neutralizing the acidic stabilizers [21].

The thermal stability of inhibitor systems is crucial for high-temperature processing applications. Some inhibitors may decompose or lose effectiveness at elevated temperatures, necessitating the use of thermally stable alternatives [22]. The selection of appropriate inhibitors for high-temperature applications requires consideration of both thermal stability and continued effectiveness under the intended operating conditions [22].

Purity

Physical Description

Clear, colorless liquid with irritating, acrid odor; [ACGIH]

COLOURLESS LIQUID.

Clear to slightly yellow liquid with a characteristic odor.

Colorless liquid with a characteristic odor.

Color/Form

Thick liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

47 °C at 2 mm Hg

BP: 47-49 °C (0.33-0.36 kPa)

66 °C

117-120 °F at 1.8 mmHg

Flash Point

82.78 °C (closed cup)

79 °C

174 °F

Heavy Atom Count

Vapor Density

Density

1.1012 g/cu cm at 20 °C

Relative density (water = 1): 1.1

1.1044 at 81 °F

(81 °F): 1.10

LogP

Odor

Characteristic odo

Odor Threshold

Odor Threshold High: 3.0 [mmHg]

Odor thresholds from ACGIH

Between 1 & 3 ppm

4.5-13.5 mg/cu m

Decomposition

Decomposition: degradation products include formaldehyde; thermal decomposition products may include highly toxic fumes of hydrogen cyanide and toxic oxides of carbon and nitrogen.

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Therapeutic Uses

Tissue Adhesives

Cyanoacrylate has been used in medicine and dentistry for many years. It has been used as a postextraction dressing and retrograde filling material in endodontic surgery. /Cyanoacrylate/

Glues based on cyanoacrylates are widely used as contact adhesives for metal, glass, rubber, plastics and textiles, as well for biological materials, including binding tissues and sealing wounds in surgery. /Cyanoacrylates/

For more Therapeutic Uses (Complete) data for METHYL 2-CYANOACRYLATE (8 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Vapor Pressure

0.2 [mmHg]

VP: <0.27 kPa at 25 °C

0.2 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 24

0.2 mmHg at 77 °F

(77 °F): 0.2 mmHg

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Following dermal application of 0.5 mL liquid liquid beta-(14)C-methyl cyanoacrylate (MCA) to groups of two rats, radioactivity was detected in the urine, indicating limited dermal absorption (up to 4% of the applied dose over a 6-day collection period). When the liquid was applied to skin with the epidermis removed, the amount of radiolabel recovered from urine increased approximately 3-fold.

Methyl 2-cyanoacrylate was rapidly absorbed from the skin incision site & eliminated in the urine in guinea pigs. Initial metabolites possessed the carbon skeleton of the monomer, whereas metabolites excreted from day 2 onward represented absorbed & degraded polymeric material.

The alkyl /cyanoacrylate/ esters can be absorbed through skin, with the methyl showing the highest rate of urine excretion, 12% of cmpd being excreted in five days when originally applied to rat skin.

Metabolism Metabolites

Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Drug Warnings

A 61-year-old woman developed fever, neck stiffness, and cerebrospinal fluid eosinophilia after an operation for an intracranial aneurysm. ... To detect the cause of this disorder, ... 2-day closed patch testing /was done/ with the substances thought to be possible allergens. ... A positive reaction to methyl-2-cyanoacrylate, the main ingredient of Biobond, the tissue adhesive used in the surgery /was recorded/. This substance could have caused postoperative allergic meningitis.

Skin, eye or mouth contact may result in almost immediate tissue-to-tissue bonding. To pull or pry adherent skin surfaces apart commonly causes evulsion of epidermis.

In the absence of tissue-to-tissue bonding, do not attempt to peel off the adhesive; sweat or other secretions will eventually accumulate under the adhesive film and cause it to lift off.

Use of excessive quantities appears to retard healing and increases probabilities of adhesions.

Use Classification

Methods of Manufacturing

... /Alkyl 2-cyanoacrylates/ are prepared by pyrolyzing the poly(alkyl)-2-cyanoacrylates produced when formaldehyde is condensed with the corresponding alkyl cyanoacetates. /Cyanoacrylate adhesives/

Acrylate esters can be made by reacting a vinyl halide with carbon monoxide and an organic halide in the presence of a group VIII catalyst. Also developed is a process that yields acrylate esters after the generation of 2-halo-1-alkenes from hydrocarbon streams. Both processes were developed by Dow Chemical Co.

General Manufacturing Information

Initially, cyanoacrylates were used /experimentally and clinically as a new tissue adhesive/ but these monomers have now fallen out of favor because of their toxic properties. The chief disadvantages ... are their irritant properties and their rapid degradation.

These adhesives have excellent polymerizing and bonding properties. /Cyanoacrylate adhesives/

... /2-cyanoacrylic acid/ methyl ester has been used satisfactorily for a special purpose in patients, applied to the skin of the eyelids & to the eye lashes to glue the lids temporarily closed, & in this application it has produced no ocular inflammation.

Analytic Laboratory Methods

Chemical assay is preferably performed by gas-liquid chromatography or by the conventional methods for determination of unsaturation such as bromination or addition of mercaptan, sodium bisulfide, morpholine, or mercuric acetate. /Acrylic acid & derivatives/

Retention times for acrylates were measured with 2 different columns (C18 Corasil & C8 Lichrosorb) using reverse-phase high pressure liquid chromatography in order to obtain the partition coefficients of acrylates between 1-octanol and water (Log P). /ACRYLATES/

Storage Conditions

Stability Shelf Life

Dates

Critical analysis of cyanoacrylate in intestinal and colorectal anastomosis

Zhouqiao Wu, Geesien S A Boersema, Konstantinos A Vakalopoulos, Freek Daams, Cloe L Sparreboom, Gert-Jan Kleinrensink, Johannes Jeekel, Johan F LangePMID: 24155114 DOI: 10.1002/jbm.b.33039

Abstract

Although cyanoacrylate glue (CA) has been widely used in various kinds of medical applications, its application in gastrointestinal anastomosis remains limited, and outcomes of experimental studies have not been satisfactory. This systematic review summarizes research regarding CA application in intestinal and colorectal anastomosis, and correlates methodological aspects to experimental outcomes.A systematic literature search was performed using Medline, Embase, Cochrane, and Web-of-Science libraries. Articles were selected if CA was applied to intestinal or colorectal anastomoses. Included articles were categorized according to CA molecular structure; the method details in each study were extracted and analyzed.

Twenty-two articles were included. More than half of the inclusions reported positive outcomes (seven articles) or neutral outcomes (eight articles). Analysis of the methods revealed that methodological details such as CA dosage, time of polymerization were not consistently reported. Porcine studies, inverted anastomosis, and n-butyl-cyanoacrylate studies showed more positive outcomes; everted anastomosis, and oversized sutures might negatively influence the outcomes.

Owing to the positive outcome from the porcine studies, application of CA in gastrointestinal (GI) anastomosis still seems promising. To achieve a better consistency, more methodological details need to be provided in future studies. Optimizing the dosage of CA, choice of animal model, inverted anastomosis construction, and other method details may improve intestinal and colorectal anastomoses with CA application in future studies.

Relationship between files that bind at the apical foramen and foramen openings in maxillary central incisors--a SEM study

Ronaldo Araújo Souza, Yara T Corrêa Silva Sousa, José Antônio Poli de Figueiredo, João Da Costa Pinto Dantas, Suely Colombo, Jesus Djalma PécoraPMID: 22189639 DOI: 10.1590/s0103-64402011000600003

Abstract

Considering that instrumentation of the apical foramen has been suggested for root canal infection control, this study analyzed the relationship between the files that bind at the apical foramen and the foraminal openings in 50 maxillary central incisors. After preparation of the pulp chamber, access to the canal was obtained with #1 and 2 LA Axxess and K-files with tip cut were inserted up to the apical foramen until binding was felt. The files were fixed with methyl cyanoacrylate and the tooth-file sets were cross-sectioned 10 mm short of the apex. Scanning electron microscopic analysis was carried out and files and foraminal areas were measured using Image Tool software. Statistically significant difference (p<0.0001) was found between files and the apical foraminal areas. The mean foraminal area was 3.8 times larger than the mean file area. The results of this study suggest that it would require 4 files of greater size beyond the one that bound to the foramen in order to allow a better relationship between files and apical openings of maxillary central incisors.Influence of cervical preflaring on determination of apical file size in maxillary molars: SEM analysis

José Roberto Vanni, Roberto Santos, Orlando Limongi, Danilo M Zanello Guerisoli, Alexandre Capelli, Jesus Djalma PécoraPMID: 16429181 DOI: 10.1590/s0103-64402005000300002

Abstract

The purpose of this study was to investigate the influence of cervical preflaring on determination of the initial apical file in mesiobuccal roots of maxillary molars. Fifty first molars with degree of curvature of the mesiobuccal root between 10 degrees and 15 degrees were utilized. After standard access opening and removal of pulp tissue, the working length (WL) was determined at 1 mm from the root apex. Five groups (n=10) were formed at random, according to the type of cervical preflaring performed. In group 1, the size of the initial apical file was determined without cervical preflaring. In groups 2 to 5, the cervical and middle thirds of the canals were preflared with Gates-Glidden drills, K3 Orifice Opener instruments, ProTaper instruments and LA Axxess burs, respectively. Canals were sized manually with K-files, starting with size 08 K-files, inserted passively up to the WL. File sizes were increased until a binding sensation was felt at the WL and the size of the file was recorded. The binding instruments were fixed into the canals at the WL with methylcyanacrylate. Cross-sections of the WL region were examined under scanning electron microscopy and the discrepancies between the canal diameter and the diameter of first file to bind at the WL were calculated using UTHSCSA ImageTool software. Data were analyzed statistically by ANOVA and multiple comparisons were done by Tukey's HSD post-hoc test. Significant differences (p<0.001) were found among the groups. The major discrepancy was observed for the group without preflaring (mean 0.1543 mm +/- 0.0216). Cervical preflaring with LA Axxess burs produced the least discrepancies between the canal size and the diameter of the initial apical instrument (mean 0.026 mm +/- 0.0037), followed by ProTaper files (mean 0.0567 mm +/- 0.0354). Canals preflared with Gates-Glidden drills and K3 Orifice Opener instruments showed statistically similar discrepancy results to each other (p>0.05) (means 0.1167 mm +/- 0.0231 and 0.1313 mm +/- 0.0344, respectively). In conclusion, preflaring of the cervical and middle thirds improved the determination of the initial apical instrument. Canals preflared with LA Axxess burs showed a more accurate binding of the files to the anatomical diameter at the WL in the mesiobuccal roots of maxillary first molars.A novel coating biomaterial for intracranial aneurysms: effects and safety in extra- and intracranial carotid artery

Hiroshi Yasuda, Satoshi Kuroda, Rina Nanba, Tatsuya Ishikawa, Noriko Shinya, Shunsuke Terasaka, Yoshinobu Iwasaki, Kazuo NagashimaPMID: 15822820 DOI: 10.1111/j.1440-1789.2004.00590.x

Abstract

Methyl-2-cyanoacrylate, a widely used material for coating cerebral aneurysm, was recently withdrawn. The aim of the present study was to develop an alternative coating material for cerebral aneurysm, which is safe, effective and stable within the brain. In the first experiment, an aneurysm model of the common carotid artery was produced in a rabbit by the local application of elastase. The aneurysm produced was covered by no material (Group A), a cellulose cotton sheet and conventional methyl-2-cyanoacrylate (Group B), a newly produced polyglycolic acid felt and fibrin glue (Group C), or a cellulose cotton sheet and fibrin glue (Group D). Histological examination showed that the materials resulted in the formation of tight connective tissue around the artery, and that the material was completely replaced by the connective tissue after 12 weeks. This change was found exclusively in Group C, but not in Group A or the other materials, although a temporary thickening of the intima was also observed at the site of the elastase application in Group C. In Group D, a long-term, marked thickening of the intima was observed. In the second experiment, using an intracranial internal carotid artery from a beagle, the applied polyglycolic acid felt and fibrin glue to the intracranial artery induced the formation of connective tissue around the artery that was completely absorbed 16 weeks after surgery. There were no signs of intimal thickening or of adverse reactions in nervous tissue. The present results suggest that polyglycolic acid felt and fibrin glue is a possible candidate for a safe, effective biomaterial to wrap or coat cerebral aneurysm.Case of the month: Honey I glued the kids: tissue adhesives are not the same as "superglue"

Luke Cascarini, Anand KumarPMID: 17351240 DOI: 10.1136/emj.2006.036392

Abstract

A case of a father who treated his child's facial laceration with the home supply of "superglue" having been previously misinformed that superglue is used to treat lacerations is presented. The differences between tissue adhesive and superglue are described and suggest that emergency staff should be careful to avoid using the term "superglue" when using tissue adhesives.[EXPERIMENTAL RESEARCH ON THE USE OF METHYL-2-CYANOACRYLATE FOR THE CLOSURE OF THE BRONCHIAL STUMP]

G DIMATTEO, F P CAMPANA, L GIOFFREPMID: 14334008 DOI:

Abstract

TISSUE REACTION TO INTRACORNEAL SILICONE RUBBER (SILASTIC RTV 382) AND METHYL-2-CYANOACRYLATE (EASTMAN 910 ADHESIVE)

C HANNA, S SHIBLEYPMID: 14333988 DOI: 10.1016/0002-9394(65)90933-5

Abstract

EXPERIMENTAL USE OF METHYL 2-CYANOACRYLATE MONOMER TO OBLITERATE THE PLEURAL SPACE

D C CAMPBELL Jr, R H HOOD Jr, B N DOOLEY, G W BEDDINGFIELD, J A DOOLINGPMID: 14313859 DOI:

Abstract

METHYL-2-CYANOACRYLATE (EASTMAN 910) IN EXPERIMENTAL VASCULAR SURGERY WITH A NOTE ON EXPERIMENTAL ARTERIAL ANEURYSMS

H TROUPP, T RINNEPMID: 14293798 DOI: 10.3171/jns.1964.21.12.1067

Abstract

Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures

Willian Morais De Melo, William Marcatti Amarú Maximiano, Antônio Azoubel Antunes, Marcio Mateus Beloti, Adalberto Luiz Rosa, Paulo Tambasco de OliveiraPMID: 23102812 DOI: 10.1016/j.joms.2012.09.002

Abstract

Cyanoacrylate has been used as a commercial tissue adhesive. Recently, ethyl 2-cyanoacrylate has been suggested for the fixation of onlay autogenous bone graft. However, ethyl 2-cyanoacrylate must be biocompatible with bone tissue. This study evaluated the cytotoxicity of cyanoacrylate adhesives using a direct contact assay on human oral osteoblast cells.Osteoblastic cells derived from human alveolar bone of the mandible were cultured with or without cyanoacrylate. The CA1 group contained methyl 2-cyanoacrylate, the CA2 group contained ethyl 2-cyanoacrylate, and the CA3 group did not contain cyanoacrylate (control). This study investigated cell morphology, which included the inhibition zone, and cytotoxicity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which was measured as optical density. Data from the MTT assay were tested statistically using SigmaStat 3.5.

Dead cells found around the CA1- and CA2-treated cells constituted inhibitory zones that varied from 200 to 500 μm. There was no inhibitory zone in the CA3 group. Cell viability evaluated by the MTT assay showed that the CA2 and CA3 optical densities were not significantly different. The CA1 optical densities differed significantly from the CA3 optical densities.

Within the limits of this study, the MTT method supported the conclusion that ethyl 2-cyanoacrylate is biocompatible according to a direct contact assay on human osteoblast cell cultures and suggests its usefulness in bone graft fixation.